molecular formula C10H6BrNOS B2654260 4-Bromo-5-phenylthiazole-2-carbaldehyde CAS No. 1784090-08-9

4-Bromo-5-phenylthiazole-2-carbaldehyde

Cat. No. B2654260
CAS RN: 1784090-08-9
M. Wt: 268.13
InChI Key: KUKFGLPJAQZFMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-5-phenylthiazole-2-carbaldehyde is a chemical compound with the molecular formula C10H6BrNOS and a molecular weight of 268.13 g/mol . It is a solid substance .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H7BrNOS/c11-10-9(14-8(6-13)12-10)7-4-2-1-3-5-7/h1-6,14H . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a solid substance . It should be stored in a refrigerator .

Scientific Research Applications

Probe Design for Biomolecule Detection

A novel fluorescence probe, designed through a Suzuki coupling reaction, demonstrated high selectivity and sensitivity toward homocysteine (Hcy) detection, showcasing the utility of similar structures in bio-detection applications. This probe, featuring intramolecular charge transfer and aggregation-induced emission enhancement, highlighted the potential of such compounds in researching biological systems (Yicheng Chu et al., 2019).

Structural Investigation and Synthesis

Investigations into N,N-disubstituted 2-aminothiazoles provided insights into the structural features of these compounds, including the orientation and conformation of the aldehyde group, contributing to a deeper understanding of their chemical properties (David W. Gillon et al., 1983).

Antimicrobial Applications

The synthesis of 3-{5-methyl-1-[2-methyl-3-(trifluoromethyl) phenyl/substituted phenyl]-1H-1,2,3-triazol-4-yl}-1-(aryl)-1H-pyrazole-4-carbaldehyde compounds via a Vilsmeier–Haack formylation approach revealed broad-spectrum antimicrobial activities. This underscores the potential of 4-Bromo-5-phenylthiazole-2-carbaldehyde derivatives in developing new antimicrobial agents (Manjunatha Bhat et al., 2016).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and getting medical advice/attention if you feel unwell .

properties

IUPAC Name

4-bromo-5-phenyl-1,3-thiazole-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNOS/c11-10-9(14-8(6-13)12-10)7-4-2-1-3-5-7/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUKFGLPJAQZFMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(S2)C=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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